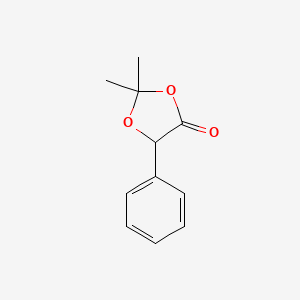

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

Übersicht

Beschreibung

The compound of interest, 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one, is a derivative of 1,3-dioxolane, which is a heterocyclic acetal and a structural motif in organic chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features are discussed. These compounds are often used in organic synthesis and can exhibit interesting stereochemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of related 1,3-dioxolane derivatives is described in several papers. For instance, the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl is achieved through a multi-step process starting from tartaric acid, involving benzaldehyde condensation, reduction, sulfonylation, and bromination . Another example is the base-induced dimerization of a tert-butyl methyl 1,3-dioxolan-4-one derivative, leading to a compound with a specific stereochemistry as confirmed by X-ray diffraction . These synthetic approaches highlight the versatility of 1,3-dioxolane derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure and stereochemistry of 1,3-dioxolane derivatives are crucial for their reactivity and applications. For example, the stereochemistry of 2-aryl-4,5-dimethyl-1,3-dioxolanes has been studied using circular dichroism spectroscopy and cholesteric induction in nematic phases . Additionally, the crystal structure of a dimerized 1,3-dioxolan-4-one derivative reveals the configuration of the dioxolane ring and the orientation of the hydroxyl groups . These studies demonstrate the importance of molecular structure in understanding the properties of these compounds.

Chemical Reactions Analysis

The reactivity of 1,3-dioxolane derivatives can be quite diverse. For instance, the reaction of a dioxaphospholane derivative with hexafluoroacetone leads to the formation of cage-like phosphoranes with high stereoselectivity, which can undergo further transformations such as hydrolysis to yield oxirane derivatives . Another example is the dimerization of 2-phenyl-1,3-dioxan-5-one, which results in a complex hexaoxadispiro compound, with a proposed mechanism for its formation . These reactions illustrate the complex chemistry that can be achieved with 1,3-dioxolane derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. For example, the cholesteric induction ability of 2-aryl-1,3-dioxolanes is determined by the chiral dioxolane ring, which is less sensitive to the substituents on the aromatic ring . The crystal structure of a bis(4-methoxy-phenyl)-methanol derivative of 1,3-dioxolane shows intramolecular hydrogen bonding, which can affect its physical properties . Additionally, the stability and reactivity of these compounds can vary, as seen in the case of a 4,5-dimethylene-1,3-dioxolan-2-one derivative, which polymerizes spontaneously above its melting point .

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

- The compound has been synthesized through the addition of ketones to epoxides using specific catalysts. This method is significant in organometallic chemistry for producing a variety of 1,3-dioxolanes, including 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one (Adams, Barnard, & Brosius, 1999).

Crystal Structure Analysis

- The crystal structure of derivatives of this compound has been analyzed, providing insights into its stereochemistry and molecular interactions. Such studies are crucial in understanding the physical and chemical properties of these compounds (Li, Wang, & Chen, 2001).

Polymerization Studies

- Investigations into the thermal polymerization of phenyl-substituted 1,3-dioxolan-2,4-diones, closely related to 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one, have revealed valuable information about the polymerization mechanisms and the properties of the polymers produced (Smith & Tighe, 1976).

Structural Studies and Chirality

- Structural studies and synthesis techniques have been developed to understand the chirality and preferred conformation of these compounds, which is vital for applications in stereoselective synthesis and catalysis (Irurre et al., 1992).

Antimicrobial Activities

- Novel amide derivatives of 1,3-Dioxolane, including those with the 2,2-dimethyl-5-phenyl structure, have been synthesized and characterized for their antifungal and antibacterial activities. This highlights the potential biomedical applications of these compounds (Begum et al., 2019).

Oxidation Studies

- The compound has been involved in studies related to the oxidation of dioxacycloalkanes, which is significant in organic synthesis and the study of reaction mechanisms (Akbalina et al., 2002).

Photophysical Properties

- Research has been conducted on the photophysical properties of copper(I) complexes bearing this compound, indicating its importance in the development of luminescent materials (Nishikawa et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)13-9(10(12)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKLKPFEVGIRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992568 | |

| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |

CAS RN |

6337-34-4, 71851-12-2 | |

| Record name | NSC38017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)

![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)

![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)

methanone](/img/structure/B1295794.png)

![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)